Enzymatic Potency: ABT-702 (IC50 = 1.7 nM) is 15-Fold More Potent than 5-Iodotubercidin (IC50 = 26 nM) Against Recombinant AK
In cell-free assays using recombinant human adenosine kinase (AK), ABT-702 demonstrates an IC50 of 1.7 nM [1]. In contrast, the widely used nucleoside AK inhibitor 5-iodotubercidin (5-ITu) exhibits an IC50 of 26 nM against the same target . This represents a 15.3-fold greater potency for ABT-702. Additionally, ABT-702 maintains equivalent potency (IC50 = 1.5 ± 0.3 nM) across native human AK, two human recombinant isoforms (AKlong and AKshort), and AK from monkey, dog, rat, and mouse brain, indicating species cross-reactivity [1]. 5-iodotubercidin is also a potent inhibitor of equilibrative nucleoside transporters (ENTs) with IC50 values <25 nM, introducing a confounding off-target effect not present with ABT-702 at comparable concentrations .
| Evidence Dimension | AK Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 1.7 nM (recombinant human AK, cell-free) |
| Comparator Or Baseline | 5-Iodotubercidin: 26 nM |
| Quantified Difference | 15.3-fold greater potency for ABT-702 |
| Conditions | Cell-free recombinant human adenosine kinase assay |
Why This Matters
Higher potency reduces compound consumption in screening campaigns and minimizes solvent/DMSO artifact risks at lower working concentrations.
- [1] Jarvis MF, Yu H, McGaraughty S, Wismer CT, Mikusa J, Zhu C, et al. ABT-702 (4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine), a Novel Orally Effective Adenosine Kinase Inhibitor with Analgesic and Anti-Inflammatory Properties: I. In Vitro Characterization and Acute Antinociceptive Effects in the Mouse. J Pharmacol Exp Ther. 2000;295(3):1156-1164. View Source
